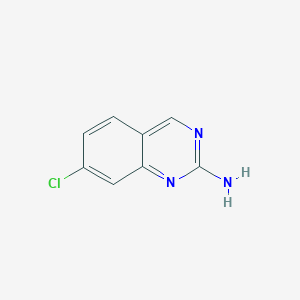

2-Amino-7-chloroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOGZWNBUUUMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443352 | |

| Record name | 2-AMINO-7-CHLOROQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-08-9 | |

| Record name | 7-Chloro-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190274-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-7-CHLOROQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 7 Chloroquinazoline and Its Derivatives

Retrosynthetic Analysis of 2-Amino-7-chloroquinazoline

A retrosynthetic analysis of this compound reveals several logical bond disconnections that point toward plausible starting materials. The primary disconnection strategy involves breaking the C-N bonds within the pyrimidine (B1678525) ring.

A key disconnection can be made at the N1-C2 and C4-N3 bonds, suggesting a precursor like 2-amino-4-chlorobenzonitrile (B1265954) and a source for the N-C-N fragment, such as cyanamide (B42294). This approach focuses on building the pyrimidine ring onto a pre-functionalized benzene (B151609) ring.

Alternatively, disconnection at the N3-C4 and C8a-N1 bonds suggests a 2-aminobenzamide (B116534) or 2-aminobenzonitrile (B23959) derivative as a starting point. For instance, 2-amino-4-chlorobenzamide (B1281268) could be cyclized with a one-carbon synthon to form the pyrimidine ring. This is the basis for several classical quinazoline (B50416) syntheses.

Further disconnection of the substituents on the benzene ring, specifically the amino and chloro groups, leads back to simpler precursors. The 2-amino group can be retrosynthetically derived from a nitro group via reduction, suggesting 4-chloro-2-nitrobenzoic acid or its derivatives as potential starting materials. The chloro group itself can be introduced via electrophilic aromatic substitution on a suitable aniline (B41778) or benzoic acid precursor. This multi-step approach allows for the strategic installation of the required functional groups prior to the key cyclization step.

Classical and Established Synthetic Routes

A variety of classical and modern synthetic methods have been established for the synthesis of this compound and its analogs. These routes often involve multi-step sequences that allow for the controlled construction of the desired molecular architecture.

Condensation Reactions in Quinazoline Synthesis

Condensation reactions are a cornerstone in the synthesis of the quinazoline core, often forming the pyrimidine ring in a single step. A prominent example is the Niementowski quinazoline synthesis , which involves the reaction of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline (a quinazolinone). wikipedia.org This quinazolinone can then serve as a versatile intermediate.

In the context of this compound, a plausible route would involve the condensation of 2-amino-4-chlorobenzoic acid with a suitable reagent like cyanamide or urea (B33335) to form 2-amino-7-chloroquinazolin-4(3H)-one. The reaction typically requires high temperatures. nih.gov This intermediate can then be converted to the target compound through subsequent chemical modifications, such as chlorination of the 4-oxo group followed by amination. The condensation of anthranilic acid with aromatic aldehydes is also a common method for preparing the quinazoline skeleton. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Name |

| 2-Amino-4-chlorobenzoic acid | Cyanamide | 2-Amino-7-chloroquinazolin-4(3H)-one | Niementowski-type Condensation |

| 2-Amino-4-chlorobenzoic acid | Urea | 2-Amino-7-chloroquinazolin-4(3H)-one | Niementowski-type Condensation |

| Anthranilic Acid Derivative | Formamide (B127407) | Quinazolinone Derivative | Niementowski Quinazoline Synthesis |

Cyclization Strategies

Cyclization strategies are fundamental to forming the bicyclic quinazoline system. These can involve the formation of one or both rings in the key step. A common approach begins with a suitably substituted benzene derivative which is then elaborated to form the pyrimidine ring.

One such strategy involves the cyclohydrolysis of an intermediate like a 3,4-dimethoxy phenyl cyano carbamide, which can be prepared from the corresponding aniline. google.com This cyclization is often promoted by reagents such as phosphorus pentachloride and phosphorus oxychloride. google.com Another effective method is the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, which provides a direct route to 2-aminoquinazoline (B112073) derivatives.

A modified synthesis technique for a related compound, 3-amino-7-chloro-2-phenyl quinazolin-4(3H)-one, involves a fusion reaction at high temperatures (250°C) to facilitate cyclization, thereby avoiding the use of a solvent. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Approaches for Chlorinated Quinazolines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles, such as amines, onto an activated aromatic ring. In the synthesis of aminoquinazolines, SNAr reactions on di-chloroquinazoline precursors are frequently employed. wikipedia.org The reaction of 2,4-dichloroquinazolines with amines is a well-documented method. wikipedia.org

The regioselectivity of the SNAr reaction is a key consideration. The carbon at the 4-position of the 2,4-dichloroquinazoline (B46505) ring is generally more susceptible to nucleophilic attack than the carbon at the 2-position. wikipedia.org This allows for the selective introduction of an amino group at the 4-position under milder conditions, leaving the chlorine at the 2-position intact for further functionalization.

| Substrate | Nucleophile | Product (Major) |

| 2,4-Dichloroquinazoline | Aniline | 2-Chloro-4-(phenylamino)quinazoline |

| 2,4-Dichloroquinazoline | Benzylamine | 2-Chloro-4-(benzylamino)quinazoline |

| 2,4-Dichloroquinazoline | Hydrazine | 2-Chloro-4-hydrazinylquinazoline |

Amination Reactions

Amination reactions are crucial for introducing the key amino group onto the quinazoline scaffold. This can be achieved through various methods, including the direct reaction of a chloroquinazoline with an amine or through a multi-step sequence.

Direct amination via SNAr is the most common approach. For instance, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) can be selectively aminated at the 4-position by refluxing with various aniline derivatives in a suitable solvent like isopropanol. researchgate.net Similarly, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline can be achieved by reacting the corresponding 2,4-dichloro precursor with ammonia. nih.gov

Microwave-assisted N-arylation of 4-chloroquinazolines has been shown to be a rapid and efficient method for amination, compatible with a wide range of anilines.

Nitration and Reduction Strategies for Amination

An alternative to direct amination is a two-step process involving nitration followed by reduction. This is a classic strategy in aromatic chemistry for the introduction of an amino group. In the context of quinazoline synthesis, this approach is often used to prepare the necessary aminobenzamide or aminobenzonitrile precursors.

A documented synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline starts with veratrole (o-dimethoxybenzene). google.com The synthesis involves the following key steps:

Nitration: Veratrole is nitrated to introduce a nitro group onto the aromatic ring.

Reduction: The nitro group is then reduced to an amino group, forming the corresponding aniline derivative.

Ureaization and Cyclization: The aniline is then converted to a phenyl cyano carbamide, which undergoes cyclohydrolysis to form the quinazoline ring. google.com

Chlorination and Amination: Subsequent chlorination and amination steps lead to the final product.

This strategy allows for the precise placement of the amino group precursor on the starting benzene ring.

Advanced and Emerging Synthetic Techniques

Modern organic synthesis continually seeks to improve upon traditional methods by developing novel techniques that are more efficient, versatile, and environmentally benign. The synthesis of this compound and its analogues has benefited significantly from these advancements.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the quinazoline core.

The Suzuki-Miyaura coupling , which pairs organoboron compounds with organic halides, has been effectively used to synthesize aryl-substituted quinazolines. nih.govnih.gov For instance, the chlorine atoms on a polysubstituted quinazoline ring, such as in 2,4,7-trichloroquinazoline, can be selectively substituted with various aryl and heteroaryl groups using different palladium catalysts and reaction conditions. nih.gov This regioselectivity is key to building complex molecules. The reaction of a chloroquinazoline derivative with an arylboronic acid in the presence of a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄ and a base affords the corresponding aryl-substituted quinazoline. nih.govnih.gov

Other notable metal-catalyzed reactions include the Sonogashira coupling for introducing alkynyl groups and the Negishi coupling , which utilizes organozinc reagents. nih.gov The Sonogashira reaction, typically catalyzed by a combination of palladium and copper complexes, allows for the formation of Csp²-Csp bonds, leading to alkynylated quinazolines. nih.gov The Negishi coupling has also been applied, for example, in the reaction of 2-chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine with (2-pyridyl)zinc chloride, demonstrating the utility of organozinc reagents in functionalizing the quinazoline scaffold. nih.gov These methods collectively provide a versatile platform for the late-stage functionalization of the this compound core, allowing for the generation of diverse chemical libraries.

Table 1: Examples of Metal-Catalyzed Coupling Reactions for Quinazoline Synthesis

| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | 3-Bromochromones, Arylboronic acids | Aryl-substituted quinazolinones | mdpi.com |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2,4,7-Trichloroquinazoline, Arylboronic acids | Aryl-substituted quinazolines | nih.gov |

| Sonogashira | Pd(PPh₃)₄, CuI, Cs₂CO₃ | 4-Chloroquinazolines, Terminal alkynes | 4-Alkynylquinazolines | nih.gov |

| Negishi | Pd(OAc)₂, PPh₃ | 2-Chloro-5-iodo-quinazolin-4-amine, 2-PyZnCl | Pyridyl-substituted quinazoline | nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.orgnih.gov This technology has been widely applied to the synthesis of quinazoline and quinazolinone derivatives. benthamdirect.comresearchgate.net The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. frontiersin.orgnih.gov

Numerous protocols for quinazoline synthesis have been adapted for microwave conditions. These include multi-component reactions, cyclocondensations, and metal-catalyzed couplings. tandfonline.combeilstein-journals.org For example, the synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines has been successfully achieved using microwave-assisted iron-catalyzed cyclization in water, highlighting a green chemistry approach. sci-hub.cat Similarly, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one has been efficiently performed under microwave irradiation, significantly reducing the reaction time. researchgate.net The benefits of this technique—including operational simplicity, reduced energy consumption, and often improved yields—make it a highly attractive method for the rapid synthesis of libraries of this compound derivatives for further study. frontiersin.orgnih.gov

In line with the principles of green chemistry, conducting reactions under solvent-free conditions minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product purification. tandfonline.com Several synthetic routes to quinazolines have been adapted to be performed without a solvent, often in conjunction with microwave irradiation. nih.gov

One such example is the highly accelerated Niementowski reaction, where anthranilic acid and formamide are reacted under solvent-free microwave conditions to produce quinazolinone derivatives in high purity. nih.gov Another approach involves the reaction of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under solvent-free microwave conditions to rapidly prepare novel polyheterocyclic compounds. nih.gov A modified synthesis for 3-amino-7-chloro-2-phenyl quinazolin-4(3H)-one has also been developed using a fusion reaction at high temperatures (250°C) without any solvent, thereby avoiding issues related to solvent use. researchgate.net These methods offer advantages such as cleaner reaction profiles, simple work-up procedures, and high product yields, making them valuable for sustainable chemical manufacturing. nih.gov

Oxidative annulation provides a direct and atom-economical approach to constructing the quinazoline ring system. These methods often involve the formation of C-N and C-C bonds in a single step through an oxidative process, frequently using molecular oxygen or other environmentally benign oxidants. nih.govresearchgate.net

Metal-free oxidative annulation has been developed for the synthesis of 2-substituted quinazolines. One such method involves the organocatalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. nih.gov Another strategy employs an iodine-catalyzed tandem reaction of 2-aminobenzophenones and N-methylamines, with molecular oxygen as the green oxidant, to furnish quinazolines. nih.gov Transition-metal-free aerobic oxidative cascade annulation of alcohols with o-aminoarylnitriles has also been reported as a mild and atom-economic method for the synthesis of quinazolinones, generating only water as a byproduct. researchgate.net These strategies avoid the need for pre-functionalized substrates and often proceed under mild conditions, offering a sustainable route to the quinazoline core. researchgate.netmdpi.com

Direct C-H functionalization has revolutionized synthetic chemistry by allowing for the modification of C-H bonds without the need for pre-installed functional groups, thus offering a more step- and atom-economical pathway. yale.edu This strategy has been applied to the quinazoline scaffold to introduce new substituents and build molecular complexity. researchgate.netrsc.org

Transition metal catalysis is often employed to achieve regioselective C-H functionalization of quinazolines and quinazolinones. rsc.orgnih.gov For example, palladium-catalyzed C-H activation has been used for the ortho-halogenation of 2-arylquinazolines. researchgate.net This protocol is highly regioselective and does not require an additional oxidant. researchgate.net Furthermore, metal-free approaches have been developed, such as the direct C(4)-H amination of quinazoline using N-fluorobenzenesulfonimide (NFSI) as the amination source. researchgate.net These C-H functionalization methods provide powerful tools for the late-stage modification of the this compound structure, enabling the synthesis of derivatives that would be difficult to access through traditional methods. rsc.orgmdpi.com

Table 2: Comparison of Advanced Synthetic Techniques for Quinazolines

| Technique | Key Advantages | Typical Reaction Types | Relevance to this compound |

|---|---|---|---|

| Metal-Catalyzed Coupling | High versatility, broad substrate scope | Suzuki, Sonogashira, Negishi | Functionalization at the chloro-position (C7) and other sites. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, energy efficient | Cyclocondensation, multi-component reactions | Accelerated synthesis of the core and its derivatives. |

| Solvent-Free Conditions | Environmentally friendly, simplified work-up | Niementowski reaction, fusion reactions | Green synthesis of the quinazoline scaffold. |

| Oxidative Annulation | Atom economy, direct ring formation | Oxidative condensation, cascade reactions | Efficient construction of the fundamental quinazoline ring. |

| C-H Functionalization | Step economy, novel disconnections | Direct arylation, amination, halogenation | Late-stage diversification of the quinazoline core. |

Stereoselective Synthesis and Chiral Derivatives

While the core this compound is achiral, the synthesis of chiral derivatives becomes relevant when substituents are introduced that create stereocenters. The development of stereoselective methods is crucial in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

Although specific examples detailing the stereoselective synthesis of derivatives directly from this compound are not extensively documented in the reviewed literature, general principles of asymmetric synthesis can be applied. Chiral auxiliaries, catalysts, or starting materials can be employed to control the stereochemical outcome of reactions. For instance, if a substituent introduced via one of the aforementioned methods contains a prochiral center, a chiral catalyst could be used to favor the formation of one enantiomer over the other.

A related example from the literature is the microwave-assisted synthesis of chiral oxazolines from chiral β-amino alcohols, which demonstrates a green and efficient protocol for creating chiral heterocyclic compounds. rsc.org Such strategies could potentially be adapted for the synthesis of chiral quinazoline derivatives, for example, by reacting a chiral amine with a suitable quinazoline precursor to generate a product with a defined stereocenter. Further research is needed to explore and develop specific stereoselective routes for derivatives of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a important area of research. The core tenets of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound and its derivatives, several green methodologies have been explored, primarily focusing on alternative energy sources, solvent-free reactions, and the use of eco-friendly catalysts. These approaches aim to improve reaction efficiency, minimize waste, and reduce the environmental impact compared to traditional synthetic methods.

A significant focus in the green synthesis of quinazoline derivatives involves the use of alternative energy sources such as microwave and ultrasound irradiation. nih.gov These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles. nih.govbeilstein-journals.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com In the synthesis of quinazoline and quinazolinone cores, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and improve yields. beilstein-journals.orgnih.govresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture. While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technology to structurally similar compounds suggests its high potential. For instance, the synthesis of various quinazolinone derivatives has been achieved with high efficiency under microwave irradiation. eurekaselect.comresearchgate.net

One notable green aspect of microwave-assisted synthesis is the potential for solvent-free reactions. nih.gov By eliminating the need for volatile and often toxic organic solvents, these methods align closely with the principles of green chemistry.

Solvent-Free Synthesis (Fusion Reaction):

Another key principle of green chemistry is the reduction or elimination of solvents. Solvent-free, or solid-phase, synthesis offers significant environmental benefits. For the synthesis of a related compound, 3-amino-7-chloro-2-phenyl quinazolin-4(3H)-one, a modified technique involving a fusion reaction at 250°C has been developed to avoid the use of solvents. researchgate.net This approach not only minimizes waste but can also simplify the purification process. The high-temperature conditions of a fusion reaction can promote the necessary bond formations without the need for a reaction medium.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com This method has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline (B57606) and quinazolinone derivatives. ijsrch.comnih.gov The use of ultrasound can often be performed at lower bulk temperatures and can reduce the need for harsh reagents. nanobioletters.com

The following table provides illustrative examples of green synthetic methodologies applied to chloro-substituted quinazoline and quinoline derivatives, highlighting the potential for similar applications in the synthesis of this compound.

| Starting Material(s) | Green Chemistry Principle | Product | Reaction Conditions | Yield (%) | Reference |

| 2-amino-4-chloro-pyrimidine and substituted amines | Microwave-assisted | 2-amino-4-(substituted)-pyrimidine derivatives | 120–140 °C, 15–30 min | Not Specified | nih.gov |

| Aniline, aldehydes, and ethyl 3,3-diethoxypropionate | Ultrasound-assisted, Water as solvent | 2-substituted quinolines | SnCl2·2H2O catalyst, aerial oxygen | Good yields | nih.gov |

| 2-benzamidobenzoyl chloride, hydrazine/thiourea | Microwave-assisted | 3-amino-2-phenylquinazolin-4(3H)-one / 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide | 800 W, 135 °C, 4 min | 81-85% | eurekaselect.com |

While direct and detailed research on the application of these green principles specifically for the synthesis of this compound is still emerging, the successful implementation of microwave-assisted, solvent-free, and ultrasound-assisted methods for closely related quinazoline and quinoline derivatives provides a strong foundation for future work in developing more sustainable synthetic routes to this important compound. nih.gov

Reaction Mechanisms and Chemical Transformations Involving 2 Amino 7 Chloroquinazoline

Mechanistic Studies of Key Synthetic Steps

The synthesis of the 2-aminoquinazoline (B112073) core can be achieved through various methods, including acid-mediated [4+2] annulation reactions. mdpi.com A plausible mechanism for the formation of a related 2-aminoquinazoline involves the reaction of an N-benzyl cyanamide (B42294) with a 2-amino aryl ketone. The process is initiated by the formation of a carbodiimide intermediate under acidic conditions. This intermediate is then attacked by the amino group of the ketone, forming a guanidine-like species. Subsequent intramolecular cyclization via nucleophilic addition of the second amino group to the carbonyl group, followed by dehydration, leads to the aromatized 2-aminoquinazoline product. mdpi.com

In the synthesis of 2-aminoquinazolines from 2-aminobenzonitriles, the reaction proceeds through a distinct set of intermediates. The initial step involves a nucleophilic attack from the aminobenzonitrile onto an electrophilic carbon, forming an amidine intermediate. mdpi.com This is followed by an intramolecular cyclization through nucleophilic addition, which, after isomerization, yields the final 2-aminoquinazoline structure. mdpi.com

For reactions involving substitutions on the quinazoline (B50416) ring, such as nucleophilic aromatic substitution (SNAr), the mechanism proceeds through a charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction's regioselectivity and rate.

While specific transition state analyses for 2-Amino-7-chloroquinazoline are not extensively documented, theoretical studies on related halo-quinazolines provide significant insights. For instance, in the SNAr reaction of 2,4-dichloroquinazoline (B46505) with aniline (B41778), computational modeling is used to analyze the transition states for nucleophilic attack at the C2 and C4 positions. mdpi.com

These studies involve geometry optimization and transition state calculations, often using density functional theory (DFT) methods like ωB97X-D/6-31G(d). mdpi.com By calculating the activation energies for the formation of the Meisenheimer intermediate at each position, researchers can predict the reaction's regioselectivity. The transition state geometry is confirmed by vibrational analysis, which identifies a single imaginary frequency corresponding to the reaction coordinate. mdpi.com Such analyses consistently show that the nucleophilic attack at the C4 position has a lower activation energy compared to the C2 position, explaining the experimentally observed preference for C4 substitution in 2,4-dihaloquinazolines. mdpi.comnih.gov These principles can be extrapolated to understand the relative reactivity of the C7 position in this compound.

Reactivity of the Amino Group at Position 2

The amino group at the C2 position is nucleophilic and can participate in various reactions. Its reactivity is influenced by the electron-withdrawing nature of the quinazoline core. While often a desired final functionality, this group can undergo further transformations such as acylation, alkylation, or serve as a directing group for other reactions. In the context of building more complex molecules, the 2-amino group is a key handle for derivatization. For instance, numerous 2-amino-6,7-dimethoxyquinazoline analogs, which are structurally related to the target compound, are used as α1-adrenoceptor blockers, highlighting the pharmaceutical importance of substitutions at this position. beilstein-journals.orgnih.gov

Reactivity of the Chloro Substituent at Position 7

The chlorine atom at the C7 position on the benzene (B151609) ring portion of the quinazoline is a key site for chemical modification. Its reactivity is primarily centered around its ability to act as a leaving group in substitution and cross-coupling reactions.

The C7 position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than the C2 and C4 positions on the pyrimidine (B1678525) ring. The pyrimidine ring's electron-withdrawing nitrogen atoms strongly activate the C2 and C4 positions towards nucleophilic attack. The reactivity at C7 is comparatively lower but can be achieved under appropriate conditions, often requiring higher temperatures or stronger nucleophiles. This allows for the selective introduction of various functional groups, including amines, alkoxides, and thiolates, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of quinazoline-based compounds. nih.gov

The chloro group at C7 is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is particularly effective for this transformation.

In a study involving 2,4,7-trichloroquinazoline, the C7 position was successfully functionalized using arylboronic acids. nih.gov By first selectively reacting the more labile C4 and C2 positions, researchers could then target the C7 position. The cross-coupling to afford a C7-substituted product was generally achieved using an arylboronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as sodium carbonate (Na₂CO₃). nih.gov These reactions are typically run in a solvent mixture like DMF/ethanol under thermal or microwave conditions. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling at the C7-Position of a Dichloro-Quinazoline Derivative

| Arylboronic Acid | Catalyst | Base | Conditions | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Ethanol, Microwave | 85% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Ethanol, Microwave | 70% |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Ethanol, Microwave | 71% |

| 2-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Ethanol, Microwave | 65% |

Data sourced from a study on a 2,4-disubstituted-7-chloroquinazoline substrate, demonstrating the viability of C7 cross-coupling. nih.gov

This reactivity showcases the utility of the 7-chloro substituent as a versatile point of diversification for the 2-aminoquinazoline scaffold, allowing for the synthesis of a wide array of complex derivatives.

Transformations of the Quinazoline Ring System

The quinazoline scaffold, a fusion of benzene and pyrimidine rings, is a robust aromatic system. Its reactivity is influenced by the electron-donating amino group at the 2-position and the electron-withdrawing chloro group at the 7-position. Transformations targeting the ring system itself are less common than modifications of its substituents, but key reactions such as oxidation and reduction can be performed under specific conditions.

Oxidation Reactions

The oxidation of the quinazoline nucleus can lead to the formation of N-oxides. The nitrogen atoms of the pyrimidine portion of the ring system can be oxidized to yield quinazoline 1-oxides or 3-oxides. These N-oxide derivatives are valuable intermediates in the synthesis of other complex heterocyclic compounds, including benzodiazepines nih.gov. Common oxidizing agents used for dihydroquinazoline precursors to achieve this transformation include 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and active manganese oxide (MnO₂) nih.gov. However, the quinazoline nucleus can be susceptible to hydrolysis and ring-opening under certain oxidative conditions, which may lead to lower yields of the desired N-oxide product nih.gov.

While specific studies on the direct oxidation of this compound are not extensively detailed, the general principles of quinazoline oxidation suggest that the N3 position would be the most likely site of oxidation. The presence of the amino group at C2 may influence the electron density of the ring and, consequently, its susceptibility to oxidation. Furthermore, oxidative cyclization is a known method for forming the quinazoline ring itself from precursors like N-arylated amidines, often employing reagents such as molecular iodine or visible-light-mediated photocatalysis nih.govfrontiersin.org.

Reduction Reactions

The reduction of the quinazoline ring system can be controlled to selectively hydrogenate either the pyrimidine or the benzene portion of the molecule. Catalytic hydrogenation is a common method to achieve these transformations.

For instance, the hydrogenation of 3-substituted 4(3H)-quinazolinones using catalysts like palladium and platinum oxide has been shown to reduce the pyrimidine ring, yielding 1,2-dihydro derivatives researchgate.net. Conversely, the reduction of the benzene ring of a quinazolinone to give octahydro-4(1H)-quinazolinones can be accomplished using platinum oxide researchgate.net.

In the context of related chloro-substituted N-heterocycles, catalytic hydrogenation must be carefully controlled to avoid dehalogenation. For example, the selective hydrogenation of p-chloronitrobenzene to p-chloroaniline has been achieved using modified palladium catalysts designed to prevent the loss of the chlorine atom mdpi.com. This indicates that the reduction of this compound would require chemoselective conditions to preserve the chloro-substituent while reducing the ring. Transfer hydrogenation using systems like a cobalt-amido cooperative catalyst with H₃N·BH₃ has been effective for the selective 1,2-reduction of quinolines, suggesting a potential pathway for the controlled reduction of the quinazoline pyrimidine ring nih.gov.

Derivatization Strategies for Structural Modification and Diversification

Derivatization of the this compound scaffold is a primary strategy for developing new chemical entities with diverse properties. These modifications typically target the chloro and amino substituents or the C4 position of the quinazoline ring through nucleophilic aromatic substitution (SNAr).

The chlorine atom at the 7-position is a key handle for derivatization, although the C4 position is generally more reactive towards nucleophilic attack in di-chloro-quinazoline systems nih.govresearchgate.net. The substitution of a chlorine atom at C4 with various primary or secondary amines is a widely used method to synthesize 4-aminoquinazoline derivatives nih.govnih.gov. This reaction is often regioselective for the C4 position over the C2 position in 2,4-dichloroquinazolines nih.govresearchgate.net.

For this compound, derivatization can be envisioned through several pathways:

Substitution at C4: By first converting the parent quinazolinone to a 2-amino-4,7-dichloroquinazoline intermediate, nucleophilic substitution with various amines can introduce diversity at the 4-position.

Modification of the 2-Amino Group: The exocyclic amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to attach various side chains.

Substitution of the 7-Chloro Group: While less reactive than a chloro group at C4, the 7-chloro substituent can undergo nucleophilic substitution under more forcing conditions or through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups.

A common synthetic route involves reacting a 4-chloroquinazoline or a 2,4-dichloroquinazoline with primary amines to yield N-substituted quinazoline-4-amines or N²,N⁴-disubstituted quinazoline-2,4-diamines, respectively digitellinc.com. These reactions highlight the utility of the chloro-substituent as a leaving group for building molecular complexity. The synthesis of 2,4-disubstituted quinazolines often starts from a corresponding quinazolin-4(3H)-one, which is chlorinated (e.g., with SOCl₂ or POCl₃) to activate the C4 position for subsequent nucleophilic substitution semanticscholar.orgderpharmachemica.com.

Table 1: Examples of Derivatization Reactions on the Quinazoline Core This table is interactive and can be sorted by clicking on the column headers.

| Starting Material | Reagent(s) | Position of Reaction | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-dichloroquinazoline | Substituted anilines | C4 | 2-chloro-4-anilinoquinazoline | Good | nih.gov |

| 4-chloroquinazoline | Primary amines | C4 | N-substituted quinazoline-4-amine | N/A | digitellinc.com |

| 2,4-dichloroquinazoline | Primary amines | C2 and C4 | N²,N⁴-disubstituted quinazoline-2,4-diamine | N/A | digitellinc.com |

| 2-substituted quinazolin-4(3H)-one | POCl₃, then arylamide | C4 | 2,4-disubstituted quinazoline | 45-51 | semanticscholar.orgderpharmachemica.com |

| 7-fluoro-6-nitroquinazolin-4(3H)-one | (4-methoxybenzyl)thiol | C7 | 7-thioether-substituted quinazolinone | N/A | researchgate.net |

Spectroscopic and Analytical Characterization Techniques for Research on 2 Amino 7 Chloroquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton (1H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2-Amino-7-chloroquinazoline, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring system and the protons of the amino group. The chemical shift (δ, in ppm) of each signal indicates the electronic environment of the proton, while the integration of the signal corresponds to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of the signals, arising from spin-spin coupling, reveals the number of neighboring protons, thus providing crucial connectivity information.

A hypothetical 1H NMR data table for this compound would resemble the following, detailing the expected chemical shifts, multiplicities (s = singlet, d = doublet, dd = doublet of doublets, etc.), coupling constants (J, in Hz), and integration values for each proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | Expected Value | s | - | 1H |

| H-5 | Expected Value | d | J5,6 | 1H |

| H-6 | Expected Value | dd | J6,5, J6,8 | 1H |

| H-8 | Expected Value | d | J8,6 | 1H |

| -NH2 | Expected Value | s (broad) | - | 2H |

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the 13C NMR spectrum. The chemical shift of each signal is indicative of the type of carbon (e.g., aromatic, attached to a heteroatom). This technique is particularly useful for confirming the number of carbon atoms in the molecule and identifying the presence of the quinazoline core.

A representative 13C NMR data table for this compound would list the chemical shifts for each carbon atom as shown below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | Expected Value |

| C-4 | Expected Value |

| C-4a | Expected Value |

| C-5 | Expected Value |

| C-6 | Expected Value |

| C-7 | Expected Value |

| C-8 | Expected Value |

| C-8a | Expected Value |

Note: The exact chemical shifts for the carbon atoms of this compound are subject to experimental determination.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the 1H and 13C NMR signals and establishing the complete connectivity of the molecule.

Correlation Spectroscopy (COSY): A 1H-1H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the arrangement of protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak ([M]+) corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]+ peak approximately one-third the intensity of the [M]+ peak, due to the natural abundance of the 35Cl and 37Cl isotopes. Analysis of the fragmentation pattern can help to confirm the structure of the quinazoline core.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. The experimentally determined exact mass can be compared to the calculated exact mass for the chemical formula of this compound (C8H6ClN3) to confirm its molecular formula.

A hypothetical HRMS data table would present the following information:

| Parameter | Value |

| Calculated Exact Mass for C8H6ClN3 | Calculated Value |

| Experimentally Determined Exact Mass | Measured Value |

| Mass Error (ppm) | Calculated Difference |

Note: The presentation of experimental HRMS data requires experimental measurement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amino group, C-N bonds, C=N bonds within the quinazoline ring, aromatic C-H bonds, and the C-Cl bond.

The expected vibrational frequencies for the key functional groups of this compound are summarized in the table below.

| Functional Group | Characteristic Absorption (cm-1) |

| N-H Stretch (Amino group) | Expected Range (e.g., 3300-3500) |

| Aromatic C-H Stretch | Expected Range (e.g., 3000-3100) |

| C=N Stretch (Quinazoline ring) | Expected Range (e.g., 1600-1650) |

| C=C Stretch (Aromatic ring) | Expected Range (e.g., 1450-1600) |

| C-N Stretch | Expected Range (e.g., 1200-1350) |

| C-Cl Stretch | Expected Range (e.g., 600-800) |

Note: The specific peak positions and intensities would be determined from an experimental IR spectrum.

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. For this compound, this analysis is crucial to confirm its empirical formula, C₈H₆ClN₃, by determining the mass percentages of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl).

The analysis is typically performed using an elemental analyzer, where a sample is combusted in a high-oxygen environment. The resulting combustion gases, such as carbon dioxide, water, and nitrogen gas, are then separated and quantified. The percentage of each element is calculated from the masses of these products. Chlorine content is often determined by methods such as titration or ion chromatography after combustion.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent atoms. A comparison between the experimentally determined percentages and the calculated theoretical values serves as a critical verification of the compound's purity and identity. Significant deviations between the experimental and theoretical values may indicate the presence of impurities or that the incorrect compound has been synthesized.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 53.49 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.38 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.74 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 23.39 |

| Total | 179.62 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

For this compound, a single-crystal X-ray diffraction study would be instrumental in unequivocally confirming its molecular structure. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. By applying mathematical Fourier transform methods to the diffraction data, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms are determined.

While specific crystallographic data for this compound is not widely published, a study on this compound would be expected to reveal key structural features of the quinazoline ring system. This would include the planarity of the bicyclic core and the precise geometries of the amino and chloro substituents. Furthermore, the analysis would elucidate the crystal packing arrangement, identifying any intermolecular hydrogen bonding involving the amino group and the nitrogen atoms of the quinazoline ring, as well as other non-covalent interactions that stabilize the crystal lattice.

Table 2: Expected Structural Parameters from X-ray Crystallography of this compound

| Structural Parameter | Expected Information |

| Bond Lengths | Precise distances between covalently bonded atoms (e.g., C-C, C-N, C-Cl). |

| Bond Angles | Angles between adjacent covalent bonds, defining the molecular geometry. |

| Torsion Angles | Dihedral angles that describe the conformation of the molecule. |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry operations of the crystal. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent forces. |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption is associated with the promotion of electrons from lower energy molecular orbitals to higher energy ones. For organic molecules like this compound, the electronic transitions observed are typically π → π* and n → π*.

The quinazoline ring system in this compound is a chromophore, meaning it is the part of the molecule responsible for absorbing light. The conjugated π-system of the aromatic rings gives rise to intense π → π* transitions, which are usually observed in the UV region of the spectrum. The presence of heteroatoms (nitrogen) with lone pairs of electrons also allows for n → π* transitions, which are generally of lower intensity and can appear at longer wavelengths than the π → π* transitions.

The absorption spectrum of this compound would be expected to show characteristic absorption bands. The positions and intensities of these bands can be influenced by the substituents on the quinazoline ring. The amino (-NH₂) group, being an auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions of the parent quinazoline chromophore. The chloro (-Cl) group may also have a modest effect on the absorption spectrum. The solvent used for the analysis can also influence the spectrum, particularly for n → π* transitions, due to interactions between the solvent and the non-bonding electrons.

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | Bonding π to antibonding π | Shorter wavelength (UV-B, UV-C) | High |

| n → π | Non-bonding to antibonding π | Longer wavelength (UV-A) | Low |

Computational and Theoretical Studies of 2 Amino 7 Chloroquinazoline

Biological and Pharmacological Research on 2 Amino 7 Chloroquinazoline and Its Derivatives

General Overview of Quinazoline (B50416) Derivatives in Drug Discovery

Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. nih.govresearchgate.net The quinazoline scaffold, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in drug development due to its ability to interact with a wide range of biological targets. nih.govnih.gov This structural versatility has led to the discovery and development of numerous quinazoline-based compounds with diverse pharmacological activities. researchgate.netnih.gov

The therapeutic potential of quinazoline derivatives is extensive, with compounds exhibiting anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties, among others. nih.govresearchgate.netnih.gov In the realm of oncology, several quinazoline derivatives have been successfully developed into clinically approved drugs for cancer therapy. nih.gov These agents primarily function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. nih.govnih.gov The stability of the quinazoline core and the relative ease of its chemical modification allow for the synthesis of large libraries of derivatives, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. nih.gov

Specific Biological Activities of 2-Amino-7-chloroquinazoline Derivatives

Derivatives of this compound are a specific subset of the broader quinazoline family that have been investigated for their potential as therapeutic agents, particularly in the context of cancer. The presence of the amino group at the 2-position and the chloro group at the 7-position of the quinazoline ring can significantly influence the molecule's interaction with biological targets, leading to a range of anticancer activities.

Anticancer Activity

The anticancer properties of this compound derivatives are attributed to their ability to interfere with various cellular processes that are critical for tumor growth and progression. These mechanisms include the inhibition of key signaling enzymes, induction of programmed cell death, and suppression of tumor angiogenesis.

A primary mechanism through which many quinazoline derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers.

EGFR and VEGFR-2 Inhibition: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.orghilarispublisher.com EGFR is involved in cell proliferation, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nus.edu.sgmdpi.comnih.gov Derivatives of 2-chloro-4-anilinoquinazoline have been designed and synthesized as dual inhibitors of both EGFR and VEGFR-2. researchgate.net The substitution pattern on the quinazoline core, including the presence of a chlorine atom at position 7, can influence the inhibitory potency and selectivity of these compounds. rsc.org

ERK1/2 Inhibition: The Ras/Raf/MEK/ERK signaling pathway is a critical cascade that is frequently hyperactivated in cancer. researchgate.net Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream components of this pathway. nih.govresearchgate.net A recent study described the discovery of potent and orally bioavailable ERK1/2 inhibitors based on a 2-amino-7-amide quinazoline skeleton. nih.govnus.edu.sg One of the optimized compounds from this series demonstrated inhibition of ERK1/2 at nanomolar concentrations. nih.gov

| Compound/Derivative Class | Target Kinase | IC50/Inhibition | Reference |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | EGFR | 3.68 µM (A549), 1.73 µM (AGS), 2.04 µM (HepG2) | nih.gov |

| 2-chloro-4-anilinoquinazoline derivative (8o) | EGFR & VEGFR-2 | Potent dual inhibition | researchgate.net |

| 2-amino-7-amide quinazoline derivative (Compound 23) | ERK1/2 | Single-digital nanomolar concentrations | nih.gov |

| N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide derivative (SQ2) | VEGFR-2 | 0.014 µM | nih.gov |

Cancer is characterized by uncontrolled cell division, which is a result of a dysregulated cell cycle. Inducing cell cycle arrest at specific checkpoints (e.g., G0/G1, G2/M) can prevent cancer cells from replicating. Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer agents work by inducing apoptosis in tumor cells.

Derivatives of this compound have been shown to induce both cell cycle arrest and apoptosis in various cancer cell lines. For instance, a potent 2-amino-7-amide quinazoline derivative was found to disrupt the cell cycle and induce apoptosis. nih.gov Similarly, other quinoline (B57606) and quinazoline derivatives have been reported to cause cell cycle arrest in the G1 and G2/M phases and to trigger apoptosis through both intrinsic and extrinsic pathways. nih.govmdpi.comresearchgate.netnih.gov The induction of apoptosis is often confirmed by observing morphological changes, DNA fragmentation, and the activation of caspases, which are key enzymes in the apoptotic cascade. researchgate.netnih.gov

The antiproliferative activity of this compound derivatives is a direct consequence of their ability to inhibit key cellular processes like kinase signaling and cell cycle progression. nih.govnih.gov By halting the growth and division of cancer cells, these compounds can effectively slow down tumor progression.

Furthermore, the inhibition of kinases like VEGFR-2 by certain quinazoline derivatives points to their potential as anti-angiogenic agents. mdpi.comnih.govnih.gov By blocking the formation of new blood vessels, these compounds can starve tumors of the oxygen and nutrients they need to grow and metastasize. mdpi.comnih.gov Some novel quinazoline-thiazole hybrids have been specifically developed as both antiproliferative and anti-angiogenic agents. nih.gov

The efficacy of this compound derivatives and related compounds has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

HepG-2 (Hepatocellular Carcinoma): Several quinazoline derivatives have shown significant antiproliferative activity against HepG-2 cells. nih.govnih.govekb.eg For example, a novel series of 2-chloroquinazoline derivatives demonstrated anti-proliferation activities against this cell line. nih.gov

MCF-7 (Breast Cancer): Derivatives of quinazoline have been reported to exhibit potent cytotoxic effects against the MCF-7 breast cancer cell line. nih.govnih.govnih.gov Some compounds have shown IC50 values in the low micromolar range. nih.govrsc.org

A549 (Lung Cancer): The A549 lung cancer cell line has also been used to assess the anticancer potential of quinazoline derivatives. nih.govmdpi.comnih.gov Certain 2-chloroquinazoline derivatives have shown promising activity against these cells. nih.gov

PC-3 (Prostate Cancer): Antiproliferative activity of quinazoline derivatives has been observed against the PC-3 prostate cancer cell line. nih.gov

Hela (Cervical Cancer): Studies have also demonstrated the cytotoxic effects of quinazoline derivatives on Hela cervical cancer cells. nih.govmdpi.com

| Derivative Class | Cell Line | IC50 / Activity | Reference |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549 | 3.68 µM | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | HepG2 | 2.04 µM | nih.gov |

| Morpholine substituted quinazoline derivative (AK-10) | MCF-7 | 3.15 ± 0.23 µM | rsc.org |

| Morpholine substituted quinazoline derivative (AK-10) | A549 | 8.55 ± 0.67 µM | rsc.org |

| Quinazoline-chalcone derivative (14g) | MCF7 | 1.81 µM | nih.gov |

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a spectrum of pathogenic microorganisms, including bacteria and fungi.

The antibacterial potential of this compound derivatives has been evaluated against several clinically relevant bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Staphylococcus aureus:

A study focused on 2-(amino)quinazolin-4(3H)-one derivatives highlighted the importance of the 7-chloro substituent for potent antistaphylococcal activity. One such derivative, compound 6l (7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one), exhibited strong antibacterial activity against both S. aureus ATCC25923 and the methicillin-resistant strain USA300 JE2, with MIC50 values of 1.0 µM and 0.6 µM, respectively. mdpi.com Further optimization of the substituent at the 2-position led to the development of even more potent compounds. For instance, replacing the 3,5-dichlorophenylamino group with a 3,4-difluorobenzylamine moiety resulted in a derivative with significantly enhanced activity. mdpi.com

Another investigation into newly synthesized quinazolinone derivatives, specifically 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, also demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 6 to 9 mg/mL. gsconlinepress.com

| Compound | Bacterial Strain | MIC (µM) | MIC (mg/mL) |

|---|---|---|---|

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (6l) | S. aureus ATCC25923 | 1.0 | - |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (6l) | S. aureus USA300 JE2 (MRSA) | 0.6 | - |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Staphylococcus aureus | - | 6 - 9 |

Klebsiella pneumoniae:

Research has shown that certain quinazolinone derivatives possess activity against Klebsiella pneumoniae. For instance, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one was found to be active against this gram-negative bacterium, with a reported MIC in the range of 6–9 mg/mL. gsconlinepress.com Additionally, other studies on quinazolinone derivatives have identified compounds with potent activity against K. pneumoniae, with some exhibiting MIC values as low as 0.5 mg/ml. nih.gov While not all of these are direct derivatives of this compound, they underscore the potential of the broader quinazolinone class against this pathogen. Some quinazoline derivatives have also been investigated as chemosensitizers, enhancing the activity of existing antibiotics against resistant strains of K. pneumoniae. nih.govresearchgate.net

Pseudomonas aeruginosa:

Derivatives of this compound have also been explored for their activity against the opportunistic pathogen Pseudomonas aeruginosa. Studies on 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one revealed significant antibacterial action against this bacterium, with a MIC ranging from 6 to 9 mg/mL. gsconlinepress.com Other research on broader quinazolinone scaffolds has identified derivatives that inhibit the quorum-sensing system of P. aeruginosa, a key mechanism for its virulence and biofilm formation. nih.govmdpi.com For example, certain pyrrolidine-substituted quinazolinones have shown potent inhibition of P. aeruginosa with MIC values as low as 0.15 mg/ml. nih.gov

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Klebsiella pneumoniae | 6 - 9 |

| Pseudomonas aeruginosa | 6 - 9 |

The antifungal properties of compounds related to this compound have been investigated against pathogenic fungi such as Aspergillus niger and Candida albicans.

Aspergillus niger:

Research on substituted 2-methyl-8-quinolinols, which share a similar heterocyclic core, has demonstrated the antifungal potential of chloro-substituted derivatives. Specifically, 5,7-dichloro-2-methyl-8-quinolinol was found to be one of the most fungitoxic compounds tested against Aspergillus niger. nih.gov While this is not a direct derivative of this compound, the potent activity of the dichloro-substituted quinolinol highlights the importance of chlorine atoms in conferring antifungal properties to this class of heterocyclic compounds.

Candida albicans:

Hybrid molecules incorporating a 7-chloro-4-aminoquinoline nucleus have been synthesized and evaluated for their antifungal activity against Candida albicans. Several of these hybrid compounds displayed promising activity, with some exhibiting MIC50 values as low as 250 µg/mL. mdpi.com The study indicated that the substitution pattern on the molecule plays a crucial role in its antifungal efficacy. mdpi.com

| Compound Class | Fungal Strain | MIC50 (µg/mL) |

|---|---|---|

| Hybrid of 7-chloro-4-aminoquinoline and 2-pyrazoline | Candida albicans | 250 |

Derivatives containing the 7-chloroquinoline/quinazoline moiety have shown promise as antitubercular agents. A series of 7-chloro-4-quinolinylhydrazone derivatives were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govsemanticscholar.orgresearchgate.net Several of these compounds exhibited significant activity, with MIC values comparable to the first-line anti-TB drugs ethambutol and rifampicin. nih.govresearchgate.net Specifically, compounds with certain substitutions on the hydrazone moiety displayed MICs as low as 2.5 µg/mL. nih.govresearchgate.net Another study on heteroaromatic 7-chloro-4-quinolinyl hydrazone derivatives also reported potent antitubercular activity, with some compounds showing MICs of 3.12, 2.50, 1.25, or 0.60 μg/mL. semanticscholar.org These findings underscore the potential of the 7-chloro-substituted quinoline/quinazoline scaffold in the development of new antituberculosis drugs. nih.gov

| Compound Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7-chloro-4-quinolinylhydrazone derivatives | Mycobacterium tuberculosis H37Rv | 2.5 |

| 0.60 - 3.12 |

Anticonvulsant Activity

The quinazoline core is a well-established pharmacophore for anticonvulsant activity, with methaqualone being a notable example. Research into novel quinazolin-4(3H)-one derivatives has continued to explore this potential. In vivo studies using the pentylenetetrazole (PTZ)-induced seizure model in mice have demonstrated the anticonvulsant properties of various synthesized compounds. mdpi.com One study on N-substituted-6-fluoro-quinazoline-4-amine derivatives, which are structurally related to the 7-chloro counterparts, identified several compounds with potent anticonvulsant activity. mdpi.com For instance, compounds with a 4-bromo, 4-chloro, or 4-fluoro substitution on the N-phenyl ring showed significant protection against seizures, with ED50 values of 140, 152, and 165 mg/kg, respectively, which were lower than the reference drugs methaqualone (200 mg/kg) and valproate (300 mg/kg). mdpi.com These studies suggest that the anticonvulsant effect is mediated, at least in part, through positive allosteric modulation of the GABAA receptor. mdpi.com

| Compound | Test Model | ED50 (mg/kg) |

|---|---|---|

| N-(4-bromobenzyl)-6-fluoroquinazolin-4-amine | scPTZ test in mice | 140 |

| N-(4-chlorobenzyl)-6-fluoroquinazolin-4-amine | 152 | |

| N-(4-fluorobenzyl)-6-fluoroquinazolin-4-amine | 165 |

Antihypertensive Activity

Quinazoline derivatives have a history of use as antihypertensive agents, with prazosin being a well-known example. Research in this area has led to the synthesis and evaluation of new series of quinazoline-based compounds. One such study focused on substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines. nih.gov These compounds were screened for their hypotensive effects in normotensive rats, and several were found to be as potent as prazosin. nih.gov Further studies in spontaneously hypertensive rats showed that at higher doses (10-100 µmol/kg), some of these new derivatives were even more efficacious than prazosin. nih.gov Another series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized as potential alpha 1-adrenoceptor antagonists. nih.gov A number of these derivatives showed good antihypertensive activity when administered orally to spontaneously hypertensive rats. nih.gov

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been demonstrated in various studies. A series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory activity. derpharmachemica.comresearchgate.net Several of these compounds exhibited good activity, with one derivative showing a particularly high potency with an IC50 value of 1.772 µg/ml. derpharmachemica.comresearchgate.net Another study on quinazoline derivatives bearing ibuprofen and an amino acid designed them as dual inhibitors of epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD) and cyclooxygenase-2 (COX-2). nih.gov One of the synthesized derivatives was found to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov

| Compound Class | Assay | IC50 (µg/mL) |

|---|---|---|

| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivative | In vitro anti-inflammatory assay | 1.772 |

Antimalarial Activity

The 7-chloro-4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs, most notably chloroquine mdpi.com. Research has extended to quinazoline derivatives, which also exhibit promising antiplasmodial effects. Derivatives of 7-chloro-4-aminoquinazoline have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Studies on a series of 7-chloro-4-aminoquinoline derivatives revealed that structural modifications can yield compounds with potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum nih.govresearchgate.net. For instance, the introduction of an N-mesityl thiourea group to a 7-chloro-4-aminoquinoline core resulted in a compound with pronounced anti-infectious effects against malaria nih.govresearchgate.net. Another derivative, MG3, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, demonstrated potent in vitro and in vivo antimalarial activity by inhibiting the formation of beta-hematin, which is crucial for the parasite's detoxification process mdpi.com. Structure-activity relationship (SAR) analysis of quinoline triazole amide analogues indicated that for the 7-chloro series, a strong linear correlation exists between antimalarial activity and lipophilicity, suggesting that increased lipophilicity enhances the compound's penetration into the parasite's digestive vacuole nih.gov.

Table 1: Antimalarial Activity of Selected 7-Chloroquinazoline (B1588860)/Quinoline Derivatives

| Compound | Derivative Class | Target/Strain | Reported Activity | Source |

|---|---|---|---|---|

| Compound 5h | 7-chloro-4-aminoquinoline with N-mesityl thiourea group | P. falciparum (3D7 and Dd2 strains) | Pronounced anti-infectious effects | nih.govresearchgate.net |

| MG3 | Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | P. falciparum | Potent in vitro and in vivo activity; inhibits beta-hematin formation | mdpi.com |

| N-(2-((7-chloroquinolin-4-yl)amino)ethyl)-2,4,6-triisopropylbenzenesulfonamide | N-(7-chloroquinolinyl-4-aminoalkyl) arylsulfonamide | P. falciparum | Promising antimalarial action; efficiently reduced hemozoin production | nih.gov |

Antidiabetic Activity

Quinazoline and its derivatives have been investigated for their potential in managing diabetes mellitus, primarily through the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. The 2-amino-quinazolin-4(3H)-one scaffold has been recognized for its anti-hyperglycemic properties nih.gov.

Research into quinoline-based hybrids has demonstrated significant α-glucosidase inhibitory activity. One study synthesized 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4–d]pyrimidin-4-amine derivatives and found that a compound bearing a 4-methylpiperidine group showed potent α-glucosidase inhibition with an IC50 value of 46.70 μM, which is more potent than the reference drug acarbose (IC50=51.73 μM) nih.gov. Another study on quinoline-incorporated 2-pyrazoline derivatives, synthesized from a 4,7-dichloroquinoline precursor, found that the presence of electron-releasing groups (like methoxy) and electron-withdrawing groups (like chloro) resulted in increased antidiabetic activity in an α-glucosidase inhibition assay semanticscholar.org. These findings suggest that the 7-chloroquinazoline framework can serve as a template for designing new hypoglycemic agents.

Table 2: Antidiabetic Activity of Selected 7-Chloroquinazoline/Quinoline Derivatives

| Compound Class | Mechanism of Action | Key Findings | Source |

|---|---|---|---|

| 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4–d]pyrimidin-4-amines | α-glucosidase inhibition | Derivative with 4-methylpiperidine showed IC50 of 46.70 μM. | nih.gov |

| Quinoline incorporated 2-pyrazolines | α-glucosidase inhibition | Electron withdrawing/releasing groups increased activity. | semanticscholar.org |

| researchgate.netmdpi.comnih.govtriazino[2,3-c]quinazoline derivatives | Hypoglycemic activity | Several compounds significantly lowered blood glucose levels in normoglycemic rats. | nih.gov |

Antiviral Activity

The emergence of novel viral pathogens has spurred the search for effective antiviral agents, and this compound derivatives have emerged as a promising class of compounds. Extensive research has focused on their activity against coronaviruses, including SARS-CoV-2 and MERS-CoV.

One of the most potent compounds identified is 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one. This derivative demonstrated significant inhibitory activity against SARS-CoV-2 with an IC50 of 0.23 μM and against MERS-CoV with an IC50 of less than 1.1 μM, with no associated cytotoxicity nih.govresearchgate.net. Further optimization led to the synthesis of 7-chloro-2-(((4-chlorophenyl)(phenyl)methyl)amino)quinazolin-4(3H)-one, which showed even higher anti-SARS-CoV-2 activity (IC50 = 4.2 μM) than the reference drug remdesivir nih.gov. In vivo studies in hACE2 transgenic mice confirmed the efficacy of these derivatives, showing improved survival rates and reduced viral loads in the lungs researchgate.net. Beyond coronaviruses, 7-chloro-4-aminoquinoline derivatives have also been assayed against the influenza A virus (IAV), with one compound bearing an N-mesityl thiourea group showing pronounced anti-infectious effects nih.govresearchgate.net.

Table 3: Antiviral Activity of Selected 7-Chloroquinazoline/Quinoline Derivatives

| Compound | Virus | Reported Activity (IC50) | Source |

|---|---|---|---|

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | 0.23 μM | researchgate.net |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | MERS-CoV | < 1.1 μM | nih.gov |

| 7-chloro-2-(((4-chlorophenyl)(phenyl)methyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | 4.2 μM | nih.gov |

| Compound 5h (with N-mesityl thiourea group) | Influenza A virus (IAV) & SARS-CoV-2 | Pronounced anti-infectious effects | nih.govresearchgate.net |

A2A Adenosine Receptor Antagonism

A2A adenosine receptors (A2AR) are a therapeutic target for neurodegenerative diseases like Parkinson's disease and for cancer immunotherapy nih.govresearchgate.net. The 2-aminoquinazoline (B112073) scaffold has been identified as a promising framework for designing novel A2AR antagonists nih.govresearchgate.netnih.gov. Research has focused on synthesizing derivatives with substitutions at the C6 and C7 positions to enhance antagonist activity and improve solubility nih.govresearchgate.netnih.gov.

A study on new 2-aminoquinazoline derivatives reported a compound (5m) with a high affinity for the human A2A receptor (hA2AR), showing a Ki value of 5 nM and functional antagonist activity with an IC50 of 6 µM in a cyclic AMP assay nih.govresearchgate.net. These studies provide valuable insights for the future development of potent and selective A2AR antagonists for various therapeutic applications nih.govresearchgate.net.

Table 4: A2A Adenosine Receptor Antagonism by Quinazoline Derivatives

| Compound | Affinity (Ki for hA2AR) | Functional Activity (IC50) | Key Feature | Source |

|---|---|---|---|---|

| Compound 5m | 5 nM | 6 µM | High affinity and antagonist activity | nih.govresearchgate.net |

| Compound 9x | 21 nM | 9 µM | Improved solubility with aminopentylpiperidine substituent | nih.govresearchgate.net |

| Compound 10d | 15 nM | 5 µM | Improved solubility with 4-[(piperidin-1-yl)methyl]aniline substituent | nih.govresearchgate.net |

Other Pharmacological Activities

The versatility of the this compound scaffold extends to a multitude of other pharmacological activities.

Anticancer Activity: Quinazoline derivatives are well-known as tyrosine kinase inhibitors (TKIs) for cancer treatment nih.gov. Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), p21-Activated Kinase 4 (PAK4), and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), all of which are crucial targets in oncology nih.govmdpi.comacs.org. For example, 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were designed as potent and selective PAK4 inhibitors acs.org.

Antibacterial Activity: A 2-(amino)quinazolin-4(3H)-one derivative containing a 7-chloro substituent (compound 6l) exhibited strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com.

Anti-inflammatory and Immunotropic Activity: Quinazolinone derivatives have been reported to possess anti-inflammatory properties derpharmachemica.com. Specific 4-chlorophenethylaminoquinazoline derivatives have shown inhibitory activity toward both TNF-alpha production and T-cell proliferation, indicating immunomodulatory potential nih.gov.

Neurological and Other Activities: Research has identified 2-aminoquinazoline derivatives as negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which could be useful for treating L-DOPA induced dyskinesia in Parkinson's disease nih.gov. The broader amino-quinazoline class has been explored for antipsychotic, anti-Alzheimer, antiparasitic, and analgesic applications researchgate.net.

Table 5: Diverse Pharmacological Activities of 7-Chloroquinazoline Derivatives

| Activity | Target/Mechanism | Example Compound Class | Source |

|---|---|---|---|

| Anticancer (PAK4 inhibitor) | p21-Activated Kinase 4 | 6-chloro-4-aminoquinazoline-2-carboxamides | acs.org |

| Anticancer (ERK1/2 inhibitor) | Extracellular Signal-Regulated Kinase 1/2 | 2-amino-7-amide quinazolines | nih.gov |

| Antibacterial (Anti-MRSA) | Bacterial inhibition | 7-chloro-2-(amino)quinazolin-4(3H)-one derivatives | mdpi.com |

| Immunomodulatory | Inhibition of TNF-alpha production | 4-chlorophenethylaminoquinazolines | nih.gov |

| mGluR5 Modulator | Negative Allosteric Modulator of mGluR5 | 2-aminoquinazoline derivatives | nih.gov |

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in Quinazoline Derivatives

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. SAR studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.